molecular formula C13H19ClN2O2S B1399378 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine CAS No. 1316220-30-0

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine

Cat. No.: B1399378
CAS No.: 1316220-30-0
M. Wt: 302.82 g/mol
InChI Key: IRLLCLQGEFVVES-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine is a synthetic organic compound that features a pyridine ring substituted with a chloro group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using reagents such as methanesulfonyl chloride.

    Attachment to the Pyridine Ring: The piperidine moiety is then attached to the pyridine ring through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with therapeutic properties.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: Researchers explore its interactions with biological targets to understand its potential effects and applications in biology and medicine.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(methylsulfonyl)-aniline: A compound with a similar sulfonyl group but different overall structure.

    2-Chloro-3-(1-methanesulfonyl-piperidin-4-yl)-pyrazine: Another compound featuring a piperidine moiety and a chloro group, but with a pyrazine ring instead of a pyridine ring.

Uniqueness

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-4-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-19(17,18)16-9-3-2-4-12(16)6-5-11-7-8-15-13(14)10-11/h7-8,10,12H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLLCLQGEFVVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1CCC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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